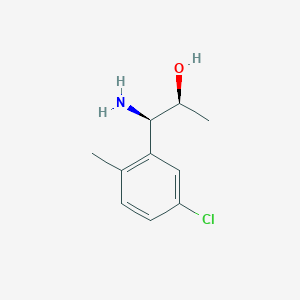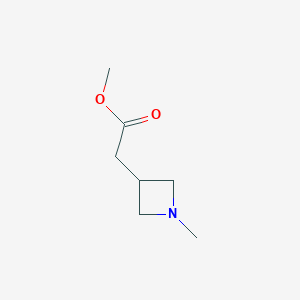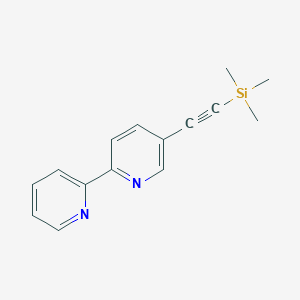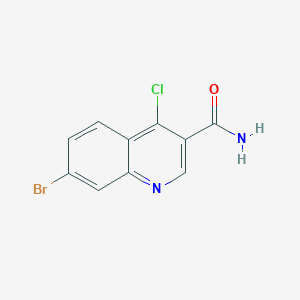![molecular formula C7H9IN2 B13032293 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is a heterocyclic compound with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol This compound is characterized by the presence of an iodine atom and a methyl group attached to a pyrrolo[1,2-B]pyrazole ring system
Preparation Methods
The synthesis of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Reaction Mechanism: The iodine atom is introduced into the pyrrolo[1,2-B]pyrazole ring through an electrophilic substitution reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with reagents like potassium permanganate can yield corresponding oxo derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can be compared with other similar compounds, such as:
3-Bromo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Similar structure but with a chlorine atom instead of iodine.
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9IN2/c1-5-2-7-6(8)3-9-10(7)4-5/h3,5H,2,4H2,1H3 |
InChI Key |
OZHAILSEMJRVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=NN2C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)

![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)

![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)

![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)


![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
